4-Bromoresorcinol

Description

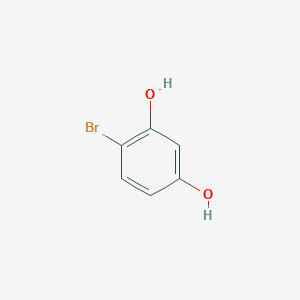

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCCNXGZCOXPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216457 | |

| Record name | 4-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-15-9 | |

| Record name | 4-Bromoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6626-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6626-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ4ZPP389D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Bromoresorcinol from Resorcinol: A Technical Guide

Introduction

4-Bromoresorcinol, also known as 4-bromo-1,3-benzenediol, is a valuable organic intermediate in the synthesis of a wide range of more complex molecules.[1] Its applications are found in the development of pharmaceuticals, agrochemicals, and specialty materials. For instance, it serves as a reagent in the synthesis of achiral bent-core mesogens, human rhinovirus (HRV) 3C protease inhibitors, and various bioactive resorcinol (B1680541) dimers.[2][3] Given its utility, efficient and selective synthesis methods are of significant interest to researchers in both academic and industrial settings.

This technical guide provides an in-depth overview of the primary synthetic routes to this compound starting from resorcinol. It includes detailed experimental protocols, a comparative summary of different methodologies, and a discussion of the underlying reaction mechanism.

Core Synthesis Methodologies

The synthesis of this compound from resorcinol is primarily an electrophilic aromatic substitution reaction. Resorcinol's two hydroxyl groups are strongly activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack. The key challenge lies in achieving mono-substitution at the C4 position with high regioselectivity, avoiding the formation of di- or tri-brominated byproducts. Several methods have been developed to control this selectivity.

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

A common and effective method for the selective monobromination of activated aromatic compounds is the use of N-bromosuccinimide (NBS).[4] NBS serves as a convenient and safer source of electrophilic bromine compared to liquid bromine.[5]

Experimental Protocol:

-

Dissolution: Resorcinol is dissolved in a suitable reaction solvent, such as chloroform (B151607) or dichloromethane, within a reaction vessel.[1][6]

-

Reagent Addition: A solution of N-bromosuccinimide (NBS) dissolved in the same solvent is added dropwise to the resorcinol solution over a period of 30-40 minutes.[1][6]

-

Reaction: Following the addition, the reaction mixture is heated to a temperature between 40-80°C and maintained for 0.5 to 3 hours to ensure the completion of the reaction.[6] For instance, one protocol specifies heating to 60°C for 1 hour.[1]

-

Work-up and Purification: The solvent is removed from the reaction mixture by evaporation. The resulting crude product is then purified by vacuum distillation, with the this compound fraction typically collected at 150-160°C under a vacuum of 0.098 MPa.[1]

Caption: Experimental workflow for the synthesis of this compound using NBS.

Method 2: Bromination with Ammonium (B1175870) Bromide and Oxone®

An alternative approach utilizes ammonium bromide (NH₄Br) as the bromine source in the presence of Oxone® (potassium peroxymonosulfate) as an oxidant. This method offers the advantage of proceeding at room temperature.[1]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve resorcinol (1.0 eq), ammonium bromide (1.1 eq), and Oxone® (1.1 eq) in methanol.[1]

-

Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for approximately 30 minutes.[1]

-

Work-up: Upon completion, filter the reaction mixture to remove any solids. Remove the solvent from the filtrate under vacuum.[1]

-

Purification: The crude product is purified using flash chromatography, typically with a hexane/ethyl acetate (B1210297) (3:1) eluent system, to yield pure this compound as a white solid.[1]

Caption: Experimental workflow using Ammonium Bromide and Oxone®.

Quantitative Data Summary

The selection of a synthetic method often depends on factors like yield, reaction conditions, and ease of purification. The table below summarizes the quantitative data for the described methods.

| Parameter | Method 1 (NBS) | Method 2 (NH₄Br/Oxone®) |

| Brominating Agent | N-Bromosuccinimide | NH₄Br / Oxone® |

| Solvent | Chloroform | Methanol |

| Temperature | 60°C | Room Temperature |

| Reaction Time | 1 hour | 30 minutes |

| Reported Yield | Not specified in detail | 65%[1] |

| Purification | Vacuum Distillation | Flash Chromatography |

Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Melting Point | 101-103°C | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.91 (2H, s, OH), 6.35 (1H, dd), 6.56 (1H, d), 7.25 (1H, d) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 100.6, 103.5, 109.5, 132.2, 153.1, 156.9 | [1] |

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of resorcinol proceeds via an electrophilic aromatic substitution mechanism. The two hydroxyl groups strongly activate the benzene (B151609) ring, directing the incoming electrophile (bromonium ion, Br⁺) to the ortho and para positions (C2, C4, C6).

-

Generation of Electrophile: The brominating reagent (e.g., NBS) generates a Br⁺ electrophile.

-

Nucleophilic Attack: The electron-rich π system of the resorcinol ring attacks the Br⁺ ion. The attack occurs preferentially at the C4 position, which is para to one hydroxyl group and ortho to the other, and is less sterically hindered than the C2 position.

-

Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base in the reaction mixture removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final this compound product.

Caption: Electrophilic substitution mechanism for the bromination of resorcinol.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 6626-15-9 [chemicalbook.com]

- 3. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]

- 6. CN103641687A - Preparation method of phloroglucinol - Google Patents [patents.google.com]

4-Bromoresorcinol: A Technical Guide to Its Chemical Properties, Structure, and Synthesis

Abstract: This document provides a comprehensive technical overview of 4-Bromoresorcinol (CAS No: 6626-15-9), a key intermediate in organic and pharmaceutical chemistry. It details the compound's chemical structure, physicochemical properties, and spectroscopic data. A detailed, peer-reviewed experimental protocol for its synthesis and purification is provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Structure and Identifiers

This compound is an organic compound featuring a resorcinol (B1680541) scaffold, which is a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3. In this specific molecule, a bromine atom is substituted at the 4th position.[1]

-

IUPAC Name: 4-bromobenzene-1,3-diol[2]

-

Synonyms: 4-Bromo-1,3-benzenediol, 1-Bromo-2,4-dihydroxybenzene, 2,4-Dihydroxybromobenzene[1][2]

-

SMILES: Oc1ccc(Br)c(O)c1 or C1=CC(=C(C=C1O)O)Br[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a white to pale yellow or pink crystalline solid.[1][3] It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1][4] Quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 189.01 g/mol | [2][4] |

| Melting Point | 97-100 °C | [3][4] |

| Boiling Point | 150 °C at 12 mmHg | [3][4] |

| Density | ~1.556 g/cm³ (estimate) | [3][4] |

| Flash Point | 136.8 °C | [4] |

| pKa | 8.22 ± 0.10 (Predicted) | [3] |

| Vapor Pressure | 0.000545 mmHg at 25 °C | [4] |

Spectroscopic Data

Characterization and purity assessment of this compound are typically performed using standard spectroscopic techniques. Spectral data is publicly available across various databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[2][5][6][7]

-

Infrared (IR) Spectroscopy: IR spectra, often acquired using KBr-pellet or ATR techniques, show characteristic peaks corresponding to O-H and C-Br stretching, as well as aromatic C-H and C=C vibrations.[2][8][9][10]

-

Mass Spectrometry (MS): Mass spectral data, typically from GC-MS analysis, confirms the molecular weight and shows a characteristic isotopic pattern due to the presence of the bromine atom.[2][6]

Experimental Protocols

Synthesis of this compound via Bromination and Decarboxylation

A reliable method for the preparation of this compound is the bromination of 2,4-dihydroxybenzoic acid, followed by the decarboxylation of the resulting 2,4-dihydroxy-5-bromobenzoic acid.[11] The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for experimental procedures.[11]

Step 1: Bromination of 2,4-Dihydroxybenzoic Acid

-

Setup: In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, place 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid and 350 cc of glacial acetic acid.[11]

-

Dissolution: Warm the mixture to 45°C with stirring until a complete solution is achieved, then allow it to cool to 35°C.[11]

-

Bromine Addition: While stirring vigorously, add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour. Maintain the reaction temperature between 30–35°C.[11]

-

Precipitation: Once the addition is complete, pour the reaction solution into 5 liters of water. Cool the mixture to 0–5°C and let it stand for several hours to allow for crystallization.[11]

-

Isolation: Collect the fine, white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration, wash with 100 cc of cold water, and air-dry. The expected yield is 40–44 g.[11]

Step 2: Decarboxylation to this compound

-

Reaction: Place 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid in a flask with 375 cc of water and reflux the mixture for twenty-four hours.[11]

-

Workup: After reflux, filter the hot solution, allow it to cool, and then perform a liquid-liquid extraction using two portions of ether (400 cc, then 200 cc).[11]

-

Purification: Evaporate the combined ether extracts. Dry the resulting crude this compound on a steam bath. The yield of the final product, with a melting point of 100–102°C, is typically 22–22.5 g (90–92% yield for this step).[11]

Caption: Workflow for the synthesis of this compound.

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis. The presence of two hydroxyl groups and a bromine atom allows for a range of chemical transformations.

-

Pharmaceutical Intermediate: It is commonly used as a starting material or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][12][13] For instance, it has been utilized in the synthesis of human rhinovirus (HRV) 3C protease inhibitors.[3][12]

-

Fine Chemicals: It is a reagent in the synthesis of achiral bent-core mesogens, which are materials studied in the field of liquid crystals.[3][12]

-

Reactivity: The hydroxyl groups can undergo etherification and esterification, while the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The electron-donating hydroxyl groups activate the aromatic ring, making it susceptible to further electrophilic substitution.[1]

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[2][4][14] Appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[14][15] Use a full-face respirator if exposure limits are exceeded.[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[15] Keep away from sources of ignition.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep in an inert atmosphere.[3]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

-

Always consult the material safety data sheet (MSDS) before working with this chemical.[15][16]

References

- 1. CAS 6626-15-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6626-15-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound(6626-15-9) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(6626-15-9) IR Spectrum [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | 6626-15-9 [chemicalbook.com]

- 13. This compound (6626-15-9) at Nordmann - nordmann.global [nordmann.global]

- 14. This compound | 6626-15-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 4-Bromoresorcinol (CAS: 6626-15-9) for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Abstract

4-Bromoresorcinol, a halogenated derivative of resorcinol (B1680541), is a versatile building block in organic synthesis with emerging significance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, and known biological activities. Particular emphasis is placed on its role as a precursor to compounds with notable antimicrobial and tyrosinase inhibitory effects. This document aims to serve as a foundational resource for researchers and scientists engaged in the exploration of this compound and its derivatives for therapeutic applications.

Chemical and Physical Properties

This compound is a brominated phenol (B47542) that typically appears as a white to pale yellow crystalline solid.[1] It is soluble in water and organic solvents such as ethanol (B145695) and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6626-15-9 | [1] |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | [2][3] |

| Melting Point | 97-100 °C | [2][4] |

| Boiling Point | 150 °C at 12 mmHg | [2][4] |

| Appearance | White to pale yellow crystalline solid/powder | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1][4] |

| pKa | 8.22 ± 0.10 (Predicted) | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in starting materials and reaction conditions.

Bromination of Resorcinol

A common method involves the direct bromination of resorcinol. To achieve selective monobromination at the 4-position, specific brominating agents and reaction conditions are employed.

-

Using N-Bromosuccinimide (NBS): This method provides a controlled way to introduce a single bromine atom onto the resorcinol ring.[6]

-

Using Ammonium Bromide (NH₄Br) and Oxone®: This approach offers an alternative route to monobromination.[6]

From 2,4-Dihydroxybenzoic Acid

An alternative synthesis involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[7] This multi-step process can offer advantages in terms of regioselectivity.

Experimental Protocols

Synthesis of this compound via Bromination of 2,4-Dihydroxybenzoic Acid

This protocol is adapted from the procedure described in Organic Syntheses.[7][8]

Materials:

-

2,4-Dihydroxybenzoic acid (β-resorcylic acid)

-

Glacial acetic acid

-

Bromine

-

Water

-

Ether

-

1 L flask with mechanical stirrer and dropping funnel

-

Büchner funnel

Procedure:

-

In a 1 L flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C to facilitate dissolution.

-

Cool the solution to 35°C.

-

Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid and add it dropwise to the stirred reaction mixture over approximately one hour, maintaining the temperature between 30-35°C.

-

After the addition is complete, pour the reaction mixture into 5 L of water and cool to 0-5°C for several hours to allow for crystallization.

-

Collect the fine, white crystals of 2,4-dihydroxy-5-bromobenzoic acid using a Büchner funnel and wash with cold water.

-

For decarboxylation, reflux 30 g of the purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.

-

Filter the resulting solution while hot, then cool and extract with two portions of ether (400 cc and 200 cc).

-

Evaporate the ether to obtain this compound, which can be dried on a steam bath. The expected yield is 22-22.5 g (90-92% of the theoretical amount) with a melting point of 100-102°C.[7][8]

Mushroom Tyrosinase Inhibition Assay

This protocol is a general procedure for assessing the tyrosinase inhibitory activity of compounds like 4-substituted resorcinols.

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or other test compounds)

-

Kojic acid (positive control)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) and the positive control (kojic acid) in DMSO.

-

In a 96-well plate, add 20 µL of mushroom tyrosinase (1000 U/mL), 100 µL of the test sample solution (at various concentrations), and 20 µL of phosphate buffer (pH 6.8).

-

Prepare blank wells containing the test compound but no enzyme, and control wells containing the enzyme and buffer but no test compound.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Measure the absorbance of the formed dopachrome (B613829) at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) x 100

Biological Activities and Therapeutic Potential

While this compound primarily serves as a synthetic intermediate, its structural motif is present in molecules with significant biological activities, suggesting its potential for direct application or as a scaffold for drug design.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties.[1] More significantly, it is a precursor for the synthesis of brominated resorcinol dimers with potent biological activity. A study demonstrated that a dimer synthesized from this compound, 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol), exhibited strong antibacterial activity and also inhibited the enzyme isocitrate lyase in Candida albicans.[1] Isocitrate lyase is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogens, making it an attractive target for novel antifungal and antibacterial agents.

Tyrosinase Inhibition

Signaling Pathway Modulation: A Potential Avenue for Drug Discovery

Although direct studies on the signaling pathways modulated by this compound are scarce, research on structurally similar compounds provides valuable insights into potential mechanisms of action. A resveratrol (B1683913) analog, 4-Bromo-resveratrol, has been shown to inhibit gastric cancer stemness by targeting the SIRT3-c-Jun N-Terminal Kinase (JNK) signaling pathway.[10]

SIRT3, a mitochondrial deacetylase, is implicated in maintaining cancer stem cell properties.[11] Its inhibition can lead to increased cellular stress and apoptosis. The JNK pathway is a critical signaling cascade involved in cellular responses to stress, and its dysregulation is often associated with cancer. The ability of a brominated polyphenol to modulate this pathway suggests that this compound and its derivatives could be explored for their potential to influence similar intracellular signaling events in cancer cells.

Figure 1. A proposed mechanism of action for brominated phenols based on the SIRT3-JNK signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and eye irritation and may cause respiratory irritation.[4][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[12]

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. | [12] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing. | [12] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261: Avoid breathing dust. | [12] |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P302+P352: IF ON SKIN: Wash with plenty of water. | [12] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

Conclusion and Future Directions

This compound is a valuable and accessible chemical intermediate with significant potential for the development of new therapeutic agents. Its utility in the synthesis of potent antimicrobial and tyrosinase-inhibiting compounds has been established. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific MIC and IC₅₀ values of this compound against a range of microbial strains and tyrosinase enzymes.

-

Derivative Synthesis and Screening: Systematically synthesizing and evaluating derivatives of this compound to optimize their biological activity and pharmacokinetic properties.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects, including their potential to modulate key signaling pathways in cancer and other diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsr.in [ijsr.in]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromoresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoresorcinol (4-bromo-1,3-dihydroxybenzene) is a halogenated aromatic organic compound. As a derivative of resorcinol (B1680541), it serves as a valuable building block in organic synthesis and is utilized in the development of various pharmaceutical compounds and other specialty chemicals.[1] A thorough understanding of its physical properties is crucial for its effective application in research and development, particularly in areas such as reaction kinetics, formulation, and quality control. This guide provides a comprehensive overview of the key physical characteristics of this compound, including detailed experimental protocols for their determination and a visualization of its synthesis workflow.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO₂ | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Melting Point | 99-104 °C | [3][4] |

| Boiling Point | 150 °C at 12 mmHg | [3][4] |

| Appearance | White to pink or beige powder/crystals | [3][4] |

Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | Slightly soluble | [3] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and acetone | [5] |

| pKa (Predicted) | 8.22 ± 0.10 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established analytical techniques in organic chemistry.

Determination of Melting Point

The melting point of this compound is determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. For this compound, a melting range of 99-104 °C is typically observed.[3][4]

Determination of Solubility (Qualitative)

The solubility of this compound in water and organic solvents can be assessed qualitatively.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added to the test tube.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

Assessment: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble. This compound is observed to be slightly soluble in water and soluble in ethanol and acetone.[3][5]

Determination of pKa (UV-Vis Spectrophotometric Method)

The acid dissociation constant (pKa) of this compound can be determined experimentally using UV-Vis spectrophotometry, based on the principle that the molar absorptivity of the acidic and basic forms of the molecule differ.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is also prepared.

-

Spectral Measurement: An aliquot of the this compound stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[6][7] While a predicted pKa of 8.22 is available, experimental determination provides a more accurate value.[3]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra for this compound would show characteristic shifts for the aromatic protons and carbons, as well as the hydroxyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-O stretching: A strong band around 1200 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A band in the lower frequency region (typically below 800 cm⁻¹).

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol) will show absorption bands in the ultraviolet region, characteristic of the electronic transitions within the brominated aromatic system. The position and intensity of these bands (λmax) are useful for quantitative analysis and for studying electronic effects.

Synthesis Workflow

The synthesis of this compound is commonly achieved through the bromination of a resorcinol derivative followed by subsequent reaction steps. A well-established method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[1] The logical flow of this synthesis is depicted in the diagram below.

Caption: Synthesis workflow of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, catering to the needs of researchers and professionals in the field of drug development and chemical synthesis. The tabulated data allows for quick reference, while the experimental protocols offer a foundation for the accurate determination of these properties. The visualization of the synthesis workflow further aids in understanding the production of this important chemical intermediate. A comprehensive grasp of these physical characteristics is indispensable for the successful and safe utilization of this compound in scientific and industrial applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6626-15-9 [chemicalbook.com]

- 4. This compound CAS#: 6626-15-9 [m.chemicalbook.com]

- 5. Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Bromoresorcinol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromoresorcinol (4-bromo-1,3-dihydroxybenzene), a halogenated phenol (B47542) derivative with applications in organic synthesis and as an intermediate for pharmaceuticals and dyes. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification processes such as crystallization, and formulation development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its solubility characteristics.

| Property | Value |

| Molecular Formula | C₆H₅BrO₂ |

| Molecular Weight | 189.01 g/mol |

| Melting Point | 97-100 °C |

| Boiling Point | 150 °C at 12 mmHg |

| Appearance | White to pale yellow or pink crystalline solid[1] |

| pKa | 8.22 ± 0.10 (Predicted) |

Qualitative and Estimated Quantitative Solubility of this compound

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on qualitative reports and the solubility of structurally similar compounds such as resorcinol, 4-chlororesorcinol (B43231), and other brominated phenols, the following provides a guide to its expected solubility.

Key Solubility Observations:

-

Polar Protic Solvents: this compound is expected to be readily soluble in polar protic solvents like alcohols (e.g., ethanol, methanol) due to the presence of two hydroxyl groups that can participate in hydrogen bonding.

-

Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents such as acetone, which can act as hydrogen bond acceptors.

-

Halogenated Solvents: Reports indicate solubility in chloroform.[1]

-

Aqueous Solubility: It is reported to be slightly soluble in water.[2][3]

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexane (B92381) and toluene, a common characteristic for polar phenolic compounds.

The following tables summarize the available qualitative data and provide solubility estimations based on analogous compounds.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly Soluble | [2][3] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble |

Table 2: Comparative Solubility of Resorcinol and Estimated Solubility of this compound

| Solvent | Resorcinol Solubility (g/100mL) | Estimated this compound Solubility | Rationale for Estimation |

| Water | 110 (at 20 °C)[4] | Slightly Soluble to Soluble | The bromine atom increases hydrophobicity, likely reducing solubility compared to resorcinol. |

| Ethanol | Soluble[5] | Soluble | The polar hydroxyl groups will dominate, leading to good solubility. |

| Diethyl Ether | Easily Soluble[5] | Soluble | Ether is a good solvent for many phenols. |

| Chloroform | Slightly Soluble[5] | Soluble | The bromine atom may enhance solubility in chlorinated solvents. |

| Benzene | Slightly Soluble[5] | Slightly Soluble | Limited solubility is expected due to the high polarity of the hydroxyl groups. |

| Carbon Tetrachloride | Very Soluble[2] | Sparingly Soluble to Slightly Soluble | The overall polarity of this compound may limit its solubility in this nonpolar solvent. |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable protocol for determining the solubility of a solid organic compound like this compound in various organic solvents.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the evaporation dish and the filtered saturated solution.

-

Carefully evaporate the solvent from the dish. This can be achieved by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue drying until a constant mass of the this compound residue is achieved.

-

Allow the dish to cool to room temperature in a desiccator before final weighing.

-

-

Calculation of Solubility:

-

Mass of dissolved this compound: Subtract the initial mass of the empty evaporation dish from the final mass of the dish with the dry residue.

-

Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution withdrawn.

-

Solubility Calculation: Express the solubility in desired units, such as g/100 g of solvent or mg/mL of solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chlororesorcinol BP EP USP CAS 95-88-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Resorcinol - Sciencemadness Wiki [sciencemadness.org]

- 5. Resorcinol | 108-46-3 [chemicalbook.com]

Spectral Data Analysis of 4-Bromoresorcinol: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-bromoresorcinol (CAS No: 6626-15-9), a key intermediate in the synthesis of various pharmaceutical compounds and mesogens. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.5 - 10.0 | Broad Singlet | - | 2 x Ar-OH |

| ~7.1 | Doublet | ~8.5 | H-6 |

| ~6.4 | Doublet | ~2.5 | H-2 |

| ~6.3 | Doublet of Doublets | ~8.5, ~2.5 | H-5 |

| Solvent: DMSO-d₆. Data is predicted based on typical chemical shifts and coupling patterns for this structure. Actual spectra are available in databases such as SpectraBase and ChemicalBook.[1][2][3] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-1, C-3 (C-OH) |

| ~133 | C-6 |

| ~110 | C-5 |

| ~106 | C-2 |

| ~101 | C-4 (C-Br) |

| Solvent: DMSO-d₆. Data is predicted based on substituent effects. Actual spectra can be found in databases like SpectraBase.[4] |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| ~3070 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 1600 - 1585 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | Strong | C-O Stretch | Phenol |

| < 700 | Medium-Strong | C-Br Stretch | Aryl Halide |

| Technique: KBr Pellet. Predicted values are based on standard IR correlation tables.[5][6][7] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (with ⁷⁹Br) |

| 190 | High | [M]⁺ (with ⁸¹Br) |

| 81 | Medium | [C₆H₅O]⁺ |

| Technique: Gas Chromatography-Mass Spectrometry (GC-MS). The presence of two major peaks at m/z 188 and 190 in an approximate 1:1 ratio is characteristic of a molecule containing one bromine atom.[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon skeleton of this compound.

Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet peaks for each unique carbon atom. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Technique):

-

Approximately 1-2 mg of this compound is combined with ~100 mg of dry potassium bromide (KBr) powder.

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.

-

The powder is then compressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample chamber is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

-

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 10-100 µg/mL.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used.

-

Data Acquisition:

-

A small volume of the sample solution is injected into the GC, where it is vaporized.

-

The vaporized sample travels through a capillary column, separating it from any impurities.

-

The eluted compound enters the MS ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z, revealing the molecular ion peak and the pattern of fragment ions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for NMR Spectroscopy of this compound.

Caption: Workflow for IR Spectroscopy (KBr Pellet Method).

Caption: Workflow for GC-MS Analysis of this compound.

References

- 1. This compound | C6H5BrO2 | CID 81105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(6626-15-9) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Electrophilic Bromination of Resorcinol for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of resorcinol (B1680541), a cornerstone reaction in organic synthesis with significant implications for drug discovery and development. Resorcinol's high nucleophilicity, conferred by its two activating hydroxyl groups, makes it particularly susceptible to electrophilic aromatic substitution, yielding a range of brominated derivatives with diverse biological activities. This document delves into the reaction kinetics and mechanisms, offers a comparative analysis of various bromination protocols, and details experimental procedures for the synthesis of key brominated resorcinol compounds. Furthermore, it explores the application of these compounds in medicinal chemistry, highlighting their role as enzyme inhibitors. Quantitative data is presented in structured tables for ease of comparison, and complex concepts are illustrated through diagrams generated using Graphviz, providing a clear and concise resource for researchers in the field.

Introduction: The Significance of Resorcinol Bromination

Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic compound due to the presence of two electron-donating hydroxyl groups.[1] This inherent reactivity makes it a valuable precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals, antiseptics, and dyes. The hydroxyl groups are ortho-, para-directing, strongly activating the 2, 4, and 6 positions of the aromatic ring towards electrophilic attack.

The introduction of bromine atoms into the resorcinol scaffold can significantly modulate its physicochemical and biological properties. Bromination can enhance lipophilicity, potentially improving membrane permeability, and can also lead to the formation of halogen bonds, which can influence drug-target interactions.[2] Brominated resorcinols have been investigated for their antimicrobial, antifungal, and enzyme-inhibiting activities, making them attractive moieties in the design of new therapeutic agents.[3][4] This guide will explore the fundamental principles and practical applications of resorcinol bromination, providing a technical resource for scientists engaged in synthetic and medicinal chemistry.

Reaction Kinetics and Mechanism

The electrophilic bromination of resorcinol is a rapid reaction, a characteristic attributed to the high electron density of the aromatic ring.[5] The reaction proceeds via the classical mechanism of electrophilic aromatic substitution, which can be summarized in the following key steps:

-

Generation of the Electrophile: The brominating agent (e.g., molecular bromine, Br₂) is polarized, and in some cases, a Lewis acid catalyst can be used to generate a more potent electrophile (Br⁺).

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the resorcinol ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-donating hydroxyl groups at the ortho and para positions.

-

Deprotonation and Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated resorcinol product.

The high reactivity of resorcinol means that the reaction can proceed readily without a catalyst and can be difficult to control, often leading to polybrominated products. The choice of brominating agent and reaction conditions is therefore crucial for achieving the desired level of substitution.

Comparative Analysis of Bromination Protocols

The selective synthesis of mono-, di-, or tri-brominated resorcinols can be achieved by carefully selecting the brominating agent and reaction conditions. This section provides a comparative overview of common methods.

| Brominating Agent | Solvent(s) | Typical Product(s) | Yield (%) | Key Advantages | Key Disadvantages | Reference(s) |

| Bromine (Br₂) | Glacial Acetic Acid | 4-Bromoresorcinol (via 2,4-dihydroxy-5-bromobenzoic acid intermediate) | 57-63 (for intermediate) | Readily available, cost-effective. | Highly corrosive and toxic, can lead to over-bromination. | [6] |

| N-Bromosuccinimide (NBS) | Chloroform (B151607) | This compound | Not specified | Milder and safer to handle than Br₂, often provides better selectivity. | More expensive than Br₂. | [7] |

| Ammonium Bromide (NH₄Br) / Oxone® | Methanol | This compound | 65 | Milder conditions, avoids the use of elemental bromine. | Requires a multi-component system. | [7] |

| Bromine Water | Aqueous | 2,4,6-Tribromoresorcinol (B147546) | Not specified | Rapid and effective for exhaustive bromination. | Difficult to control for selective mono- or di-bromination. | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key brominated resorcinol derivatives.

Synthesis of this compound via Bromination of β-Resorcylic Acid

This method involves the bromination of 2,4-dihydroxybenzoic acid (β-resorcylic acid) followed by decarboxylation.

Materials:

-

2,4-dihydroxybenzoic acid (0.3 mole, 46.2 g)

-

Glacial acetic acid (590 cc)

-

Bromine (0.3 mole, 48 g, 15 cc)

-

Water

-

Ether

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid, warming to 45°C if necessary.

-

Cool the solution to 35°C.

-

Slowly add a solution of 48 g of bromine in 240 cc of glacial acetic acid through the dropping funnel over approximately one hour with vigorous stirring, maintaining the temperature between 30-35°C.

-

After the addition is complete, pour the reaction mixture into 5 liters of water and cool to 0-5°C for several hours to precipitate the product.

-

Collect the white crystals of 2,4-dihydroxy-5-bromobenzoic acid by filtration. The crude yield is typically 55-60 g.

-

To purify the intermediate, dissolve the crude product in 1.5 liters of boiling water, reflux for one hour, filter while hot, and then cool in an ice bath to recrystallize. The yield of purified 2,4-dihydroxy-5-bromobenzoic acid is 40-44 g (57-63%).

-

For decarboxylation, reflux 30 g of the purified intermediate with 375 cc of water for 24 hours.

-

Filter the resulting solution, cool, and extract with two portions of ether (400 cc and 200 cc).

-

Evaporate the ether to obtain this compound.[6]

Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

-

Resorcinol

-

Chloroform

-

N-Bromosuccinimide (NBS)

Procedure:

-

Dissolve resorcinol in chloroform in a reaction vessel.

-

Slowly add a solution of N-bromosuccinimide in chloroform dropwise over 30 minutes.

-

After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour.

-

Evaporate the chloroform under atmospheric pressure.

-

Subject the resulting liquid to vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa.

-

Cool the collected fraction to room temperature to obtain this compound.[7]

Synthesis of this compound using Ammonium Bromide and Oxone®

Materials:

-

Resorcinol (2.20 g, 0.020 mol)

-

Methanol (100 mL)

-

Ammonium Bromide (NH₄Br) (2.15 g, 0.022 mol)

-

Oxone® (13.5 g, 0.022 mol)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a suitable flask, dissolve resorcinol, NH₄Br, and Oxone® in methanol.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Filter the reaction mixture and remove the solvent under vacuum.

-

Purify the crude product by flash chromatography using a 3:1 hexane/ethyl acetate eluent to obtain this compound as a white solid (2.46 g, 65% yield).[7]

Synthesis of 2,4,6-Tribromoresorcinol

This synthesis is typically achieved by reacting resorcinol with an excess of bromine water.

Materials:

-

Resorcinol

-

Bromine water

Procedure:

-

Dissolve resorcinol in water.

-

Add bromine water dropwise with stirring until the bromine color persists.

-

The precipitate of 2,4,6-tribromoresorcinol forms readily.

-

Collect the precipitate by filtration, wash with cold water, and dry.[8]

Applications in Drug Development: A Case Study of Isocitrate Lyase Inhibition

Brominated resorcinols have emerged as promising scaffolds in drug discovery. For instance, a dibrominated resorcinol dimer has been shown to exhibit potent antibacterial and antifungal activity.[4] This activity is, in part, due to the inhibition of isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) cycle of some pathogens, including the fungus Candida albicans.[4][6]

The glyoxylate cycle is essential for the survival of these organisms in nutrient-limited environments, such as within a host, as it allows for the utilization of two-carbon compounds for gluconeogenesis.[6] Since this pathway is absent in mammals, its components, such as ICL, represent attractive targets for the development of novel antimicrobial agents with selective toxicity.

The Glyoxylate Cycle and the Role of Isocitrate Lyase

The glyoxylate cycle bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon atoms for the synthesis of glucose. Isocitrate lyase catalyzes the cleavage of isocitrate to glyoxylate and succinate. The inhibition of this enzyme disrupts the metabolic flexibility of the pathogen, hindering its ability to thrive and cause infection.

Caption: The Glyoxylate Cycle in Candida albicans.

Experimental and Logical Workflows

The selection of an appropriate bromination strategy depends on the desired product. The following diagrams illustrate a logical workflow for this decision-making process and a general experimental workflow for the synthesis of a brominated resorcinol.

Caption: Logical workflow for selecting a bromination method.

Caption: General experimental workflow for resorcinol bromination.

Conclusion

The electrophilic bromination of resorcinol is a versatile and powerful tool in the arsenal (B13267) of the synthetic and medicinal chemist. The high reactivity of the resorcinol nucleus allows for the facile introduction of bromine atoms, leading to a diverse range of derivatives with significant potential in drug development. By understanding the underlying reaction mechanisms and carefully selecting the appropriate synthetic protocol, researchers can achieve high yields and selectivity for the desired brominated products. The inhibition of isocitrate lyase by a brominated resorcinol derivative serves as a compelling example of how this classic organic reaction can be leveraged to address contemporary challenges in medicine, particularly in the development of novel antimicrobial agents. This guide provides a foundational resource to aid researchers in harnessing the full potential of resorcinol bromination in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination of resorcinal and phenol in resorcinol-phenol-boric acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major roles of isocitrate lyase and malate synthase in bacterial and fungal pathogenesis. | Semantic Scholar [semanticscholar.org]

- 4. Inhibitors of the glyoxylate cycle enzyme ICL1 in Candida albicans for potential use as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 6. The glyoxylate cycle is required for fungal virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Isocitrate Lyase (ICL1) in the Metabolic Adaptation of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resorcinol - Wikipedia [en.wikipedia.org]

Synthesis of 4-Bromoresorcinol: A Technical Guide to Starting Materials and Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 4-bromoresorcinol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document details the most common starting materials, provides detailed experimental protocols, and presents quantitative data to facilitate comparison between methods. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding.

Executive Summary

The synthesis of this compound is most commonly achieved through the electrophilic bromination of resorcinol (B1680541) or via a two-step process involving the bromination and subsequent decarboxylation of 2,4-dihydroxybenzoic acid. Other reported methods, while less common, utilize starting materials such as resorcinol monobenzoate and 2-bromo-5-aminophenol. The choice of synthetic route is often dictated by factors such as the availability and cost of the starting material, desired yield and purity, and scalability of the reaction. This guide focuses on the most prevalent and well-documented methods, providing the necessary data and protocols for their practical implementation.

Starting Materials and Synthetic Strategies

The selection of a starting material is a critical first step in the synthesis of this compound. The following sections detail the most common precursors and the associated synthetic methodologies.

Resorcinol as a Starting Material

The direct bromination of resorcinol is a straightforward approach to this compound. However, due to the highly activated nature of the resorcinol ring, controlling the selectivity of the bromination to achieve mono-substitution can be challenging, with the potential for the formation of di- and tri-brominated byproducts. Two common methods for the controlled bromination of resorcinol are detailed below.

N-Bromosuccinimide is a widely used reagent for the selective bromination of activated aromatic compounds.

An alternative method utilizes the in situ generation of a brominating agent from ammonium (B1175870) bromide and Oxone®.[1]

2,4-Dihydroxybenzoic Acid as a Starting Material

A well-established and high-yielding method for the synthesis of this compound begins with 2,4-dihydroxybenzoic acid. This two-step process involves the bromination of the benzoic acid derivative followed by decarboxylation.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

| Starting Material | Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Resorcinol | Bromination | N-Bromosuccinimide | Chloroform (B151607) | Not explicitly stated | 150-160 (at 0.098 MPa) | [1] |

| Resorcinol | Bromination | NH₄Br, Oxone® | Methanol (B129727) | 65 | 101-103 | [1] |

| 2,4-Dihydroxybenzoic Acid | Bromination & Decarboxylation | Br₂, then H₂O (reflux) | Glacial Acetic Acid | 51-58 (overall) | 100-102 | [2] |

Experimental Protocols

Synthesis of this compound from Resorcinol using N-Bromosuccinimide[1]

-

Preparation: To a reaction vessel, add resorcinol and dissolve it in chloroform.

-

Addition: Slowly add a solution of N-bromosuccinimide in chloroform dropwise to the reaction vessel over a period of 30 minutes.

-

Reaction: After the addition is complete, raise the temperature to 60°C and allow the reaction to proceed for 1 hour.

-

Work-up: Evaporate the chloroform under atmospheric pressure.

-

Purification: Subject the resulting liquid to vacuum distillation, collecting the fraction at 150-160°C under a vacuum of 0.098 MPa. The collected fraction is cooled to room temperature to yield this compound.

Synthesis of this compound from Resorcinol using Ammonium Bromide and Oxone®[1]

-

Preparation: In a suitable flask, dissolve resorcinol (2.20 g, 0.020 mol), ammonium bromide (2.15 g, 0.022 mol), and Oxone® (13.5 g, 0.022 mol) in methanol (100 mL).

-

Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

-

Work-up: Filter the reaction mixture and remove the solvent under vacuum.

-

Purification: Purify the crude product by flash chromatography (3:1 hexane/ethyl acetate) to obtain this compound as a white solid.

Synthesis of this compound from 2,4-Dihydroxybenzoic Acid[2]

Step 1: Synthesis of 2,4-Dihydroxy-5-bromobenzoic acid

-

Preparation: In a 1-L flask equipped with a mechanical stirrer and a dropping funnel, place 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid and 350 cc of glacial acetic acid.

-

Dissolution: Warm the mixture to 45°C with stirring until a solution is formed, then allow it to cool to 35°C.

-

Bromination: Add a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid through the dropping funnel with vigorous stirring over approximately one hour, maintaining the temperature at 30–35°C.

-

Precipitation: Pour the reaction solution into 5 L of water and cool the mixture to 0–5°C. Let it stand for several hours.

-

Isolation: Collect the fine, white crystals of 2,4-dihydroxy-5-bromobenzoic acid on a Büchner funnel and wash with about 500 cc of cold water. The crude product weighs 55–60 g and melts at 194–200°C.

-

Purification: Dissolve the crude product in 1.5 L of boiling water, reflux for one hour, filter while hot, and cool in an ice bath. Collect the crystallized material, wash with 100 cc of cold water, and air dry. The yield of colorless 2,4-dihydroxy-5-bromobenzoic acid is 40–44 g (57–63% of the theoretical amount) with a melting point of 206.5–208.5°C.

Step 2: Synthesis of this compound

-

Decarboxylation: Reflux 30 g of purified 2,4-dihydroxy-5-bromobenzoic acid with 375 cc of water for 24 hours.

-

Work-up: Filter the resulting solution, cool, and extract with a 400-cc and a 200-cc portion of ether.

-

Isolation: Evaporate the ether and dry the resulting this compound on a steam bath. The yield of the product melting at 100–102°C is 22–22.5 g (90–92% of the theoretical amount).

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and experimental workflows described in this guide.

Caption: Electrophilic Aromatic Substitution Mechanism for the Bromination of Resorcinol.

References

The Discovery and History of 4-Bromoresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoresorcinol, a halogenated derivative of resorcinol (B1680541), has been a compound of interest in organic synthesis and medicinal chemistry for over a century. Its versatile reactivity makes it a valuable intermediate in the production of a range of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its historical context and relevance in contemporary drug development. Detailed experimental protocols and a summary of its physicochemical properties are presented to support further research and application.

Introduction

This compound (4-bromo-1,3-benzenediol) is an aromatic organic compound with the chemical formula C₆H₅BrO₂.[1] Structurally, it is a resorcinol molecule substituted with a bromine atom at the 4-position. This substitution pattern imparts specific reactivity to the molecule, making it a useful building block in organic synthesis. While not a therapeutic agent itself, its role as a key intermediate in the synthesis of biologically active compounds has been well-established.[2][3] This guide explores the historical journey of this compound from its early synthesis to its modern applications, providing researchers with a detailed understanding of its properties and synthesis.

History and Discovery

While the precise moment of its initial discovery is not definitively documented in readily available contemporary sources, the synthesis and study of this compound can be traced back to the late 19th and early 20th centuries. The publication "Organic Syntheses" in 1937 details a preparative method and references earlier works by chemists such as Zehenter (1881, 1887), Fries and Lindemann (1914), Fries and Saftien (1926), and Likhosherstov (1933).[4] These early investigations laid the groundwork for understanding the reactivity of resorcinol and its halogenated derivatives. The development of reliable synthetic methods in the early 20th century enabled its use as a reagent in more complex chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromobenzene-1,3-diol | [1] |

| CAS Number | 6626-15-9 | [1] |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Pink crystalline powder | [3] |

| Melting Point | 97-100 °C | [2] |

| Boiling Point | 150 °C at 12 mmHg | [2] |

| Solubility | Slightly soluble in water | [2][5] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Method 1: Bromination of 2,4-Dihydroxybenzoic Acid and Decarboxylation

This classic method, adapted from "Organic Syntheses," involves the bromination of β-resorcylic acid followed by decarboxylation.[4]

Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

-

In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Warm the mixture to 45 °C to achieve dissolution, then cool to 35 °C.

-

Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid.

-

With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over approximately one hour, maintaining the reaction temperature between 30-35 °C.

-

After the addition is complete, pour the reaction mixture into 5 liters of water and cool to 0-5 °C for several hours to allow for crystallization.

-

Collect the resulting fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by filtration on a Büchner funnel and wash with approximately 500 cc of cold water.

-

The crude product can be purified by recrystallization from boiling water.

Step 2: Decarboxylation to this compound

-

Reflux 30 g of the purified 5-bromo-2,4-dihydroxybenzoic acid with 375 cc of water for 24 hours.

-

Filter the hot solution, then cool and extract with two portions of ether (400 cc and 200 cc).

-

Evaporate the ether to yield this compound. The product can be dried on a steam bath.

-

The expected yield is 22-22.5 g (90-92%).[4]

Method 2: Direct Bromination of Resorcinol with N-Bromosuccinimide

This method provides a more direct route from resorcinol.[6]

-

Dissolve resorcinol in chloroform (B151607) in a reaction vessel.

-

Slowly add a solution of N-bromosuccinimide (NBS) in chloroform dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.

-

Remove the chloroform by evaporation under atmospheric pressure.

-

The resulting liquid is then subjected to vacuum distillation. Collect the fraction at 150-160 °C under a vacuum of 0.098 MPa.

-

Upon cooling, the collected fraction solidifies to yield this compound.[6]

Applications in Drug Discovery and Development